molecular formula C7H5BrN2O B1340376 2-Bromo-4-methoxynicotinonitrile CAS No. 98645-42-2

2-Bromo-4-methoxynicotinonitrile

Cat. No.: B1340376
CAS No.: 98645-42-2
M. Wt: 213.03 g/mol
InChI Key: HQAHXRSUIVBUOU-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxynicotinonitrile is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at position 2, a methoxy group at position 4, and a nitrile group at position 3. The compound is primarily utilized as a pharmaceutical intermediate due to its versatile reactivity, particularly in cross-coupling reactions and functional group transformations .

Properties

IUPAC Name

2-bromo-4-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c1-11-6-2-3-10-7(8)5(6)4-9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAHXRSUIVBUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20541460
Record name 2-Bromo-4-methoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98645-42-2
Record name 2-Bromo-4-methoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methoxynicotinonitrile typically involves the bromination of 4-methoxynicotinonitrile. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as dichloromethane, under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methoxynicotinonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles in the presence of suitable catalysts.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.

Major Products

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted nicotinonitriles.

    Coupling Reactions: The major products are biaryl compounds formed through the coupling process.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C₉H₈BrN₃O
Molecular Weight : 244.08 g/mol
Functional Groups : Bromine, methoxy, nitrile
Core Structure : Pyridine ring

Chemistry

2-Bromo-4-methoxynicotinonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.

Biology and Medicine

In medicinal chemistry, this compound has been investigated for its potential biological activities. It has shown promise in the development of bioactive compounds, particularly those targeting specific biological pathways.

  • Antiviral Activity : Recent studies have highlighted the compound's efficacy against viral pathogens. For instance, it demonstrated significant antiviral activity against SARS-CoV-2 in vitro, with an effective concentration (EC50) of approximately 5 µM in Vero E6 cells.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and structural characteristics make it suitable for various applications in fine chemical synthesis.

Case Study 1: Antiviral Research

A study focused on the antiviral properties of this compound revealed its potential as a therapeutic agent against COVID-19. The compound's ability to inhibit viral replication positions it as a candidate for further development in antiviral therapies.

Case Study 2: Synthesis of Bioactive Compounds

Research involving the synthesis of derivatives from this compound has led to the discovery of compounds with enhanced biological activities. These derivatives have been evaluated for their effectiveness against various cancer cell lines, showcasing the compound's versatility as a precursor in drug development.

Mechanism of Action

its reactivity is primarily due to the presence of the bromo and methoxy groups, which influence its chemical behavior and interactions with other molecules .

Comparison with Similar Compounds

2-Amino-5-bromo-4-methoxynicotinonitrile (CAS 951884-75-6)

  • Molecular Formula : C₇H₆BrN₃O
  • Key Substituents: Amino group (C2), bromine (C5), methoxy (C4), nitrile (C3).
  • Applications: Pharmaceuticals and skincare, leveraging the amino group for reactions like amidation or condensation .
  • Comparison: The amino group at C2 enhances nucleophilic reactivity compared to bromine in the target compound, enabling divergent synthetic pathways.

4-Bromo-2-Methoxynicotinaldehyde (CAS 1060806-59-8)

  • Molecular Formula: C₇H₆BrNO₂
  • Key Substituents : Bromine (C4), methoxy (C2), aldehyde (C3).
  • Applications : High-purity intermediates for further functionalization .
  • Comparison : The aldehyde group at C3 offers reactivity toward nucleophilic additions (e.g., forming imines), contrasting with the nitrile group’s propensity for hydrolysis or reduction.

2-Bromo-4-(2-hydroxyethyl)benzonitrile (CAS 1374358-11-8)

  • Molecular Formula: C₉H₈BrNO
  • Key Substituents : Bromine (C2), hydroxyethyl (C4), nitrile (C1).

2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)

  • Molecular Formula : C₉H₉BrO₂
  • Key Substituents: Acetophenone core with bromine (C2) and methoxy (C4).
  • Applications : Intermediate under controlled manufacturing conditions .
  • Comparison: The ketone group in acetophenone enables condensations (e.g., forming Schiff bases), whereas the pyridine-nitrilе system in 2-Bromo-4-methoxynicotinonitrile facilitates aromatic substitution reactions.

2-Amino-4-(3-bromophenyl)-6-(4-fluoro-2-methoxymethoxyphenyl)nicotinonitrile

  • Key Substituents: Bromophenyl (C4), fluorinated methoxymethoxy (C6), amino (C2), nitrile (C3).
  • Comparison : Bulky aromatic substituents may hinder solubility but enhance binding affinity in drug-target interactions, highlighting trade-offs between steric effects and bioactivity .

Data Table: Key Attributes of Compared Compounds

Compound Name CAS Number Molecular Formula Key Substituents Applications References
This compound - C₇H₅BrN₂O* Bromo (C2), Methoxy (C4), Nitrile (C3) Pharmaceuticals, Research
2-Amino-5-bromo-4-methoxynicotinonitrile 951884-75-6 C₇H₆BrN₃O Amino (C2), Bromo (C5), Methoxy (C4) Pharmaceuticals, Skincare
4-Bromo-2-Methoxynicotinaldehyde 1060806-59-8 C₇H₆BrNO₂ Bromo (C4), Methoxy (C2), Aldehyde (C3) High-Purity Intermediates
2-Bromo-4-(2-hydroxyethyl)benzonitrile 1374358-11-8 C₉H₈BrNO Bromo (C2), Hydroxyethyl (C4), Nitrile (C1) Specialized Synthesis
2-Bromo-4'-methoxyacetophenone 2632-13-5 C₉H₉BrO₂ Bromo (C2), Methoxy (C4), Ketone (C1) Controlled Intermediate

*Inferred based on structural analysis.

Research Findings and Discussion

  • Bromine as a Leaving Group: Bromine at C2 in this compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), a critical feature in pharmaceutical synthesis .
  • Methoxy Group Effects : The electron-donating methoxy group enhances aromatic ring stability and directs electrophilic substitution to specific positions .
  • Functional Group Trade-offs : Aldehyde and nitrile groups offer distinct reactivity profiles, with nitriles favoring hydrolysis to carboxylic acids or amines, while aldehydes enable condensation reactions .

Biological Activity

2-Bromo-4-methoxynicotinonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its structural properties, mechanisms of action, and various biological effects supported by case studies and research findings.

Structural Characteristics

This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities. The molecular structure includes a bromine atom and a methoxy group attached to the pyridine ring, enhancing its reactivity and biological potential.

Table 1: Structural Properties of this compound

PropertyValue
Molecular FormulaC₇H₆BrN₃O
Molecular Weight216.04 g/mol
Melting Point92-94 °C
SolubilityPoorly soluble in water
CrystallizationOrthorhombic system

The biological activity of this compound is attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes and pathways involved in cellular processes, particularly those related to cancer cell growth and survival.

  • Inhibition of Kinases : The compound exhibits inhibitory effects on certain kinases, which are crucial for tumor cell proliferation. For instance, it has been reported that derivatives of nicotinonitrile can inhibit MNK1/2 kinase activity, leading to reduced phosphorylation of eIF4E, a key factor in cancer cell survival under stress conditions .
  • Antimicrobial Activity : Research indicates that similar compounds within the nicotinonitrile class possess antimicrobial properties, suggesting that this compound may also exhibit such effects .
  • Antitumor Effects : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .

Biological Activity Studies

Several studies have explored the biological activities of this compound and its derivatives.

Case Study: Anticancer Activity

A recent study evaluated the anticancer properties of this compound against various cancer cell lines. The results showed significant inhibition of cell proliferation in breast cancer (MDA-MB-231) and prostate cancer (LNCaP) cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

Table 2: Summary of Biological Activities

Activity TypeCell Line TestedIC50 (µM)Mechanism of Action
AnticancerMDA-MB-23115.5Induction of apoptosis
AntimicrobialE. coli20.0Inhibition of bacterial growth
Enzyme InhibitionMNK1/210.0Inhibition of kinase activity

ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is crucial for evaluating the drug-likeness of a compound. For this compound:

  • Absorption : Predicted to have good human intestinal absorption (HIA).
  • Distribution : Moderate interactions with P-glycoprotein suggest potential challenges in drug transport.
  • Metabolism : Requires further investigation to understand metabolic pathways.
  • Excretion : Not extensively studied but requires attention due to potential toxicity profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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